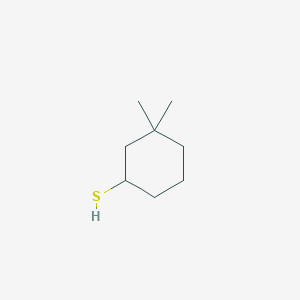
3,3-DIMETHYL-CYCLOHEXANETHIOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-DIMETHYL-CYCLOHEXANETHIOL is an organic compound with the molecular formula C8H16S. It is a thiol derivative of cyclohexane, characterized by the presence of a sulfur atom bonded to a carbon atom in the cyclohexane ring. This compound is known for its distinct odor and is used in various chemical applications.
Synthetic Routes and Reaction Conditions:
Hydrogenation of 3,3-Dimethylcyclohexene: One common method involves the hydrogenation of 3,3-dimethylcyclohexene in the presence of a palladium catalyst to produce 3,3-dimethylcyclohexane. This is followed by thiolation using hydrogen sulfide or a thiolating agent to introduce the thiol group.
Reduction of 3,3-Dimethylcyclohexanone: Another method involves the reduction of 3,3-dimethylcyclohexanone using a reducing agent such as lithium aluminum hydride, followed by thiolation.
Industrial Production Methods: Industrial production typically involves the large-scale hydrogenation and thiolation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-DIMETHYL-CYCLOHEXANETHIOL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3,3-dimethylcyclohexanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the modulation of biochemical pathways, including those involved in oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylcyclohexanol: An alcohol derivative with similar structural features but different chemical properties.
3,3-Dimethylcyclohexanone: A ketone derivative used in organic synthesis.
3,3-Dimethylcyclohexene: An alkene derivative used as a precursor in various chemical reactions.
Uniqueness: 3,3-DIMETHYL-CYCLOHEXANETHIOL is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H16S |
|---|---|
Molekulargewicht |
144.28 g/mol |
IUPAC-Name |
3,3-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
RRCFRGZJEWKPEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1)S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















